2-Methylanthracene

Catalog No.
S584945
CAS No.
613-12-7
M.F
C15H12
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylanthracene

CAS Number

613-12-7

Product Name

2-Methylanthracene

IUPAC Name

2-methylanthracene

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3

InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1

solubility

1.11e-07 M

Synonyms

2-methylanthracene

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1

The exact mass of the compound 2-Methylanthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.11e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylanthracene (CAS: 613-12-7) is a mono-alkylated polycyclic aromatic hydrocarbon (PAH) widely utilized as a structural motif in organic semiconductors, fluorescent probes, and environmental analytical standards. By introducing a methyl group at the 2-position of the anthracene core, the molecule breaks the high symmetry of unsubstituted anthracene, altering its solubility and crystallization kinetics while preserving the extended π-conjugation essential for optoelectronic functionality [1]. For industrial and research buyers, 2-Methylanthracene offers a critical balance between improved organic solvent processability and robust thermal stability, making it a preferred precursor for synthesizing advanced functional materials and active layers in organic thin-film devices .

Procuring generic 'methylanthracene' mixtures or substituting 2-Methylanthracene with its positional isomer, 9-Methylanthracene, leads to catastrophic failures in both thermal processing and solid-state performance. The position of the methyl group fundamentally dictates the molecule's thermal profile and steric packing [1]. For instance, 9-Methylanthracene suffers from severe steric hindrance that disrupts planar stacking and drastically lowers its melting point to 77–79 °C, rendering it unsuitable for high-temperature vacuum deposition . In contrast, 2-Methylanthracene maintains a highly planar backbone and a melting point exceeding 204 °C, allowing for stable thin-film formation without morphological collapse. Furthermore, the 9-position is highly reactive to photo-oxidation, meaning that substitution with 9-alkylated analogs compromises the operational lifetime of the resulting optoelectronic devices or analytical standards [2].

Thermal Processability and Deposition Stability

For organic electronics manufacturing, the thermal stability of the precursor is paramount. 2-Methylanthracene exhibits a melting point of 204–206 °C, which is dramatically higher than its positional isomer, 9-Methylanthracene (77–79 °C) . This ~127 °C difference allows 2-Methylanthracene to withstand the thermal stress of vacuum deposition processes without undergoing premature phase transitions or morphological collapse, a common failure mode for low-melting meso-substituted analogs.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data204–206 °C
Comparator Or Baseline9-Methylanthracene (77–79 °C)
Quantified Difference~127 °C higher melting point
ConditionsStandard pressure, bulk material thermal analysis

A melting point above 200 °C is critical for preventing phase transitions and morphological degradation during vacuum thermal evaporation (VTE) in organic electronics manufacturing.

Photochemical Stability for Formulation and Handling

The position of the alkyl group significantly impacts the photostability of anthracene derivatives. Studies on solar-induced decomposition demonstrate that 2-Methylanthracene degrades at a significantly slower rate compared to 9-Methylanthracene and 9,10-Dimethylanthracene [1]. The meso-positions (9,10) are highly susceptible to photo-oxidation, making 9-substituted analogs degrade rapidly under ambient or UV light. The enhanced photostability of 2-Methylanthracene ensures greater reliability during solution processing and longer shelf-life for formulated standards.

Evidence DimensionPhotodecomposition Rate
Target Compound DataSlower degradation kinetics (stable under standard handling)
Comparator Or Baseline9-Methylanthracene (rapid degradation)
Quantified DifferenceSignificantly extended half-life under solar irradiation
ConditionsSolar-induced decomposition in aqueous/organic media

Enables more reliable handling during wet-processing and ensures the long-term stability of analytical calibration standards under ambient laboratory lighting.

Solid-State Anionic Packing for Charge Transport

The ability of a molecule to form ordered solid-state structures upon electron injection is critical for n-type organic semiconductors. Photoelectron spectroscopy of cluster anions reveals that 2-Methylanthracene forms highly ordered, 'crystal-like' anionic cluster isomers (Isomer II) at cluster sizes n ≥ 55 [1]. In stark contrast, 1-Methylanthracene, 9-Methylanthracene, and 9,10-Dimethylanthracene exclusively form disordered clusters and fail to support this crystal-like state [1]. This indicates that the 2-position substitution uniquely preserves the planar π-π stacking required for efficient electron delocalization.

Evidence DimensionFormation of ordered 'crystal-like' anionic clusters
Target Compound DataForms Isomer II (crystal-like state) at n ≥ 55
Comparator Or Baseline9-Methylanthracene and 1-Methylanthracene (fail to form Isomer II)
Quantified DifferenceExclusive ability among tested alkyl-anthracenes to support unrelaxed, crystal-like anionic states
ConditionsPhotoelectron spectroscopy of cluster anions (n=2–100)

Indicates superior intermolecular π-π stacking and electron delocalization potential, making it a superior building block for organic field-effect transistors (OFETs).

Organic Semiconductor Active Layers

Due to its high melting point (>204 °C) and ability to form ordered, crystal-like anionic states, 2-Methylanthracene is highly recommended as a precursor or active layer component in organic field-effect transistors (OFETs) and OLEDs. It avoids the morphological instability and disordered packing that plague 9-substituted analogs during vacuum thermal evaporation.

Environmental and Petrochemical Analytical Standards

2-Methylanthracene serves as a robust calibration standard for the quantification of alkyl-PAHs. Its superior photostability compared to 9-Methylanthracene ensures that standard solutions remain accurate over longer periods, reducing the risk of calibration drift caused by ambient light degradation in the laboratory[1].

Synthesis of Advanced Fluorescent Materials

When synthesizing fluorescent probes or upconversion materials, the 2-substituted core provides the necessary extended π-conjugation without the severe steric hindrance introduced by meso-substitution. This allows for predictable functionalization and preserves the intrinsic optoelectronic properties of the anthracene backbone [2].

XLogP3

5.1

LogP

5.0 (LogP)

Melting Point

209.0 °C

UNII

6C868JOV4A

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.34e-06 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26914-18-1
613-12-7

Wikipedia

2-methylanthracene

Biological Half Life

0.95 Days

Dates

Last modified: 08-15-2023

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